![molecular formula C11H22N2O3 B6352850 Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 31540-43-9](/img/structure/B6352850.png)
Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves a six-membered morpholine ring attached to a propanoate group via an ethylamine linker. The exact structural details including bond lengths, angles, and conformations would require more specific studies or computational modeling.Applications De Recherche Scientifique
Scientific Research Applications of Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
Antioxidant Capacity Assays this compound may play a role in the context of antioxidant capacity assays, as demonstrated by the study on ABTS/PP decolorization assays. These assays, including ABTS and DPPH, are crucial for evaluating the antioxidant capacity of compounds. The research indicates that antioxidants may interact with radical cations like ABTS•+ through specific reactions, such as coupling, which can influence the assay's outcome. This insight underscores the importance of understanding reaction pathways in antioxidant capacity evaluations (Ilyasov et al., 2020).
Biodegradation and Environmental Fate Another significant application is in understanding the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE). Research has identified microorganisms capable of degrading ETBE aerobically, shedding light on the biochemical pathways involved. This knowledge is crucial for environmental management and the development of bioremediation strategies for compounds structurally related to this compound (Thornton et al., 2020).
Analytical Methods in Antioxidant Activity The compound's relevance extends to the development of analytical methods for determining antioxidant activity. A review on analytical methods used for this purpose highlights the diverse techniques employed to assess the antioxidant potential of substances. Understanding the chemical nature and reactivity of this compound could enhance these methodologies, offering more precise and accurate evaluations of antioxidant activities (Munteanu & Apetrei, 2021).
Electrochemical Surface Finishing and Energy Storage Furthermore, research on electrochemical technology with room-temperature haloaluminate ionic liquids suggests potential applications for this compound in electroplating and energy storage. The insights from this work can inform the development of new materials and techniques in these fields, demonstrating the versatility of compounds with similar chemical structures (Tsuda et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 3-(2-morpholin-4-ylethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-2-16-11(14)3-4-12-5-6-13-7-9-15-10-8-13/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZQYKENVWFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

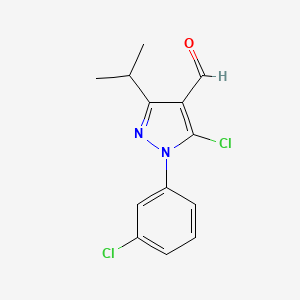


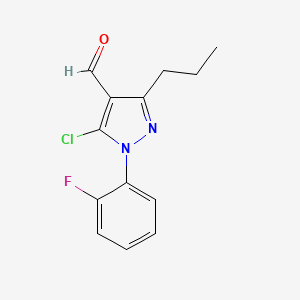
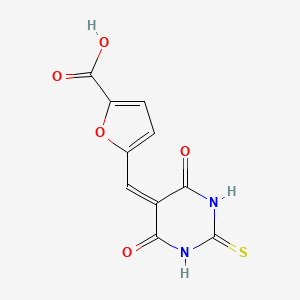
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)
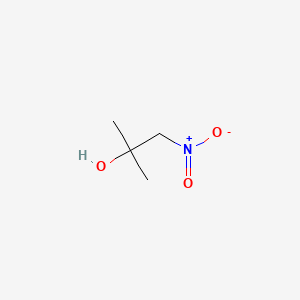

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
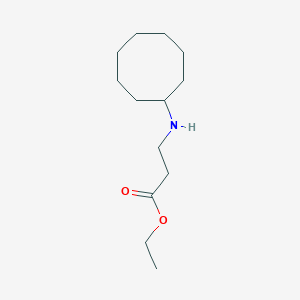
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)